molecular formula C8H6ClFO B009777 2-Chloro-6-fluoro-3-methylbenzaldehyde CAS No. 104451-99-2

2-Chloro-6-fluoro-3-methylbenzaldehyde

Cat. No. B009777
M. Wt: 172.58 g/mol
InChI Key: CSYKEPRGLYWJCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzaldehyde derivatives involves various chemical reactions, highlighting the complexity and versatility of these compounds. For instance, the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, a key intermediate in herbicide production, demonstrates the intricate steps involved, including oxidation and hydrolysis processes, to achieve the desired compound with a total yield reaching 71.6% (Zhou Yu, 2002).

Molecular Structure Analysis

The molecular structure and properties of benzaldehyde derivatives have been extensively studied, using techniques such as X-ray diffraction and vibrational spectroscopy. For example, the study of 4-chloro-3-fluorobenzaldehyde and 2-fluoro-4-bromobenzaldehyde reveals insights into their molecular dimer formation, conformational preferences, and the impact of halogen atoms on their structures (C. Parlak et al., 2014; Mahir Tursun et al., 2015).

Chemical Reactions and Properties

Benzaldehyde derivatives participate in a variety of chemical reactions, showcasing their reactivity and utility in organic synthesis. For example, the condensation of o-fluorobenzaldehydes with hydrazine is a practical synthesis method for indazoles, demonstrating the reactivity of these compounds in creating heterocyclic structures (K. Lukin et al., 2006).

Physical Properties Analysis

The physical properties of benzaldehyde derivatives, such as their crystalline structure, are crucial for understanding their behavior and applications. Studies on compounds like 4-chloro-3-fluorobenzaldehyde provide detailed insights into their crystallography, vibrational modes, and molecular orbitals, contributing to a comprehensive understanding of their physical characteristics (C. Parlak et al., 2014).

Chemical Properties Analysis

Scientific research applications

  • Herbicide Intermediates: Zhou Yu (2002) synthesized a key intermediate in herbicides, 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde, achieving a total yield of 71.6% (Zhou Yu, 2002).

  • Fluorescent pH Sensors: A study by Uday Saha et al. (2011) developed a new probe, 3-[(3-benzyloxypyridin-2-ylimino)methyl]-2-hydroxy-5-methylbenzaldehyde (1-H), which acts as a highly selective and sensitive fluorescent pH sensor (Saha et al., 2011).

  • Synthesis Methods: Y. Yoshida and Y. Kimura (1988) presented a method allowing for the easy synthesis of fluorobenzaldehydes and their derivatives from chloro-derivatives, with good yields (Yoshida & Kimura, 1988).

  • High-Yield and Low-Cost Synthesis Routes: Su Wei-ke (2008) provided a practical, high-yield, and low-cost synthetic route for 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (Su Wei-ke, 2008).

  • Base-Catalyzed Cyclocondensation: M. Al-Omar et al. (2010) researched base-catalyzed cyclocondensation involving 2,6-difluorobenzaldehyde, 2-chloro-6-fluorobenzaldehyde, or 2,6-dichlorobenzaldehyde (Al-Omar et al., 2010).

  • Stability and Biological Activity: Sehar Iyasamy et al. (2016) demonstrated that 5-fluoro-2-methylbenzaldehyde (5F2MB) exhibits promising stability and potential for biological activity (Iyasamy et al., 2016).

  • Wastewater Treatment: L. Xiaohong and Ltd Hangzhou (2009) showed that XDA-1 macroporous resin effectively treats 2-chloro-6-fluorobenzaldehyde manufacturing wastewater, achieving high COD removal and purity (Xiaohong & Hangzhou, 2009).

properties

IUPAC Name

2-chloro-6-fluoro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYKEPRGLYWJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352997
Record name 2-Chloro-6-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-methylbenzaldehyde

CAS RN

104451-99-2
Record name 2-Chloro-6-fluoro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluoro-3-methylbenzaldehyde
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Synthesis routes and methods

Procedure details

A solution of 1.3M s-butyl lithium in cyclohexane (75 mL, 98 mmol) is added to a dry-ice/acetone cooled solution of TMEDA (9.67 g, 83 mmol) in THF (90 mL), maintaining the internal reaction temperature <-70° C. The reaction mixture is cooled and maintained at ≤-80° C. with an ether/liquid nitrogen bath while a solution of 2-chloro-4-fluorotoluene (10 g, 69 mmol) in THF (10 mL) is added dropwise. The resulting reaction mixture is stirred with dry-ice/acetone cooling for 1h, then is cannulated into an ether/liquid nitrogen cooled and mechanically stirred solution of DMF (25.1 g, 345 mmol) in THF (50 mL). The resulting mixture is warmed to -30° C. and partitioned between dilute aqueous HCl and ether. The organic solution is washed with aqueous NaHCO3, dried (MgSO4), and concentrated and triturated with hexanes to afford 2-fluoro-5-methyl-6-chlorobenzaldehyde as a crystalline solid.
Name
Quantity
50 mL
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solvent
Reaction Step One
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75 mL
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dry-ice acetone
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9.67 g
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90 mL
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10 g
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10 mL
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dry-ice acetone
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1h
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25.1 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-6-fluoro-3-methylbenzaldehyde
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Citations

For This Compound
2
Citations
CS Hiremath, J Tonannavar - Spectrochimica Acta Part A: Molecular and …, 2009 - Elsevier
Fourier-transform, laser Raman (3500–50cm −1 ) and infrared (IR) (4000–400cm −1 ) spectral measurements have been made for solid samples of 2-chloro-3,6-difluoro-, 3-chloro-2,6-…
Number of citations: 7 www.sciencedirect.com
A Rao, A Chimirri, S Ferro, AM Monforte, P Monforte… - Arkivoc, 2004 - arkat-usa.org
In this paper we describe the microwave-assisted synthesis of 1H, 3H-thiazolo [3, 4-a] benzimidazoles, 2-aryl-1-benzylbenzimidazoles and 2, 3-diaryl-1, 3-thiazolidin-4-ones, which …
Number of citations: 68 www.arkat-usa.org

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